benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate

Catalog No.
S12282178
CAS No.
M.F
C32H24Cl2FN3O4
M. Wt
604.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol...

Product Name

benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate

IUPAC Name

benzyl N-[(3R)-5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]carbamate

Molecular Formula

C32H24Cl2FN3O4

Molecular Weight

604.5 g/mol

InChI

InChI=1S/C32H24Cl2FN3O4/c1-41-23-10-7-19(8-11-23)17-38-28-12-9-22(33)15-24(28)32(30(38)39,37-31(40)42-18-20-5-3-2-4-6-20)29-14-21-13-26(35)25(34)16-27(21)36-29/h2-16,36H,17-18H2,1H3,(H,37,40)/t32-/m1/s1

InChI Key

MYHQGSKWEZVAHL-JGCGQSQUSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=CC5=CC(=C(C=C5N4)Cl)F)NC(=O)OCC6=CC=CC=C6

Isomeric SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@](C2=O)(C4=CC5=CC(=C(C=C5N4)Cl)F)NC(=O)OCC6=CC=CC=C6

Benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is a complex organic compound classified as a carbamate. This compound features a distinctive molecular structure that incorporates multiple functional groups, including an indole moiety, benzyl groups, and a carbamate functional group. Its molecular formula is C33H24Cl2FN3O5C_{33}H_{24}Cl_{2}FN_{3}O_{5} with a molecular weight of approximately 632.5 g/mol. The presence of chlorine and fluorine atoms, along with the indole structure, suggests potential biological activity and applications in medicinal chemistry and drug development.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The formyl group may also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chloro and fluoro substituents on the indole ring can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

These reactions highlight the compound's versatility in synthetic chemistry.

The biological activity of benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is primarily attributed to its indole structure, which is known to interact with various biological targets, including enzymes and receptors. The compound may exhibit anticancer properties by modulating the activity of specific signaling pathways involved in cell proliferation and apoptosis. Additionally, the carbamate group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions.

The synthesis of benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate involves several key steps:

  • Indole Derivative Preparation: The synthesis begins with the preparation of the indole derivative through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Chlorination and Fluorination: Subsequent chlorination and fluorination introduce the necessary substituents on the indole ring.
  • Formylation: A formyl group is added to further modify the indole structure.
  • Carbamate Formation: The final step involves reacting the modified indole derivative with benzyl chloroformate in the presence of a base such as triethylamine, typically conducted in dichloromethane at room temperature.

This multi-step synthesis showcases the complexity and precision required to create this compound.

Benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure and biological activity, it may serve as a lead compound for developing new anticancer drugs.
  • Agriculture: As a carbamate, it could be investigated for use as an agrochemical.
  • Materials Science: The compound's stability and reactivity may lend itself to applications in polymer chemistry or materials design.

Interaction studies involving benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors at the molecular level.
  • In Vitro Assays: To evaluate its biological activity against cancer cell lines or other relevant models.
  • Binding Studies: Using radiolabeled compounds to assess binding kinetics and affinity for target proteins.

Such studies are crucial for understanding the therapeutic potential of this compound.

Benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate shares structural similarities with several other compounds, particularly those containing indole or carbamate moieties. Here are some similar compounds:

Compound NameMolecular FormulaKey Features
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamateC9H8ClN3O2C_9H_8ClN_3O_2Contains a carbamate group; potential biological activity .
4-AminobenzamideC7H8N2OC_7H_8N_2OSimple amide structure; used in medicinal chemistry .
Benzyl CarbamateC8H9NO2C_8H_9NO_2Basic carbamate structure; serves as a precursor in synthetic chemistry .

The uniqueness of benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-y)carbamate lies in its complex multi-functional structure that enhances its potential interactions within biological systems compared to simpler analogs. Its combination of halogenated indoles and methoxybenzene contributes to unique pharmacological profiles that merit further investigation in drug discovery contexts.

XLogP3

6.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

603.1127898 g/mol

Monoisotopic Mass

603.1127898 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-09-2024

Explore Compound Types